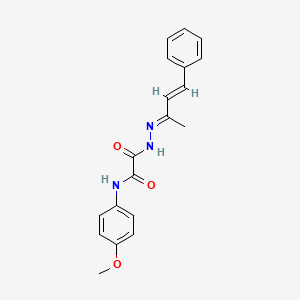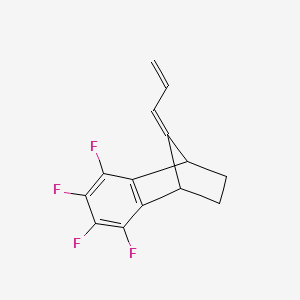
5,6,7,8-Tetrafluoro-1,2,3,4-tetrahydro-9-(2-propen-1-ylidene)-1,4-methanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RCL T209929 is a chemical compound with the molecular formula C14H10F4 and a molecular weight of 254.229 . It is known for its unique properties and is often used in early discovery research as part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of RCL T209929 involves the synthesis of its linear formula C14H10F4 . The specific synthetic routes and reaction conditions are not extensively documented, but it typically involves the use of fluorinated aromatic compounds under controlled conditions .
Industrial Production Methods
it is produced in small quantities for research purposes, and the production process involves stringent quality control measures to ensure purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
RCL T209929 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of RCL T209929 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of RCL T209929 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce fluorinated aromatic ketones, while reduction reactions may yield fluorinated aromatic alcohols .
Wissenschaftliche Forschungsanwendungen
RCL T209929 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the effects of fluorination on aromatic compounds.
Biology: It is used in biological studies to understand the interactions of fluorinated compounds with biological systems.
Industry: It is used in the development of new materials and chemicals with unique properties.
Wirkmechanismus
The mechanism of action of RCL T209929 involves its interaction with specific molecular targets and pathways. The fluorine atoms in its structure play a crucial role in its reactivity and interactions. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with various enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
RCL T209929 can be compared with other similar compounds, such as:
RCL T208922: Another fluorinated aromatic compound with similar properties.
RCL T209228: A compound with a different fluorination pattern but similar reactivity.
RCL T202924: A compound used in similar research applications but with a different molecular structure.
RCL T209929 is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for research and development in various fields .
Eigenschaften
CAS-Nummer |
79917-57-0 |
|---|---|
Molekularformel |
C14H10F4 |
Molekulargewicht |
254.22 g/mol |
IUPAC-Name |
3,4,5,6-tetrafluoro-11-prop-2-enylidenetricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C14H10F4/c1-2-3-6-7-4-5-8(6)10-9(7)11(15)13(17)14(18)12(10)16/h2-3,7-8H,1,4-5H2 |
InChI-Schlüssel |
WJCJMQBGYLBEGV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C1C2CCC1C3=C2C(=C(C(=C3F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


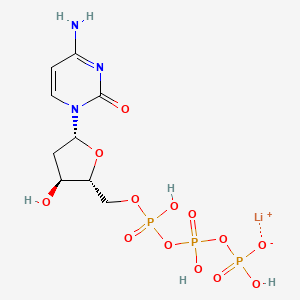
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)
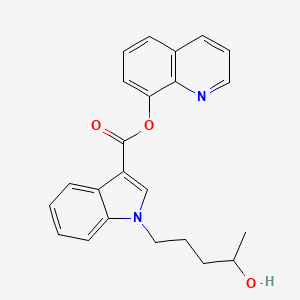

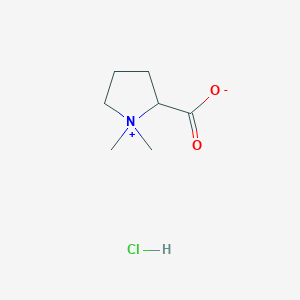
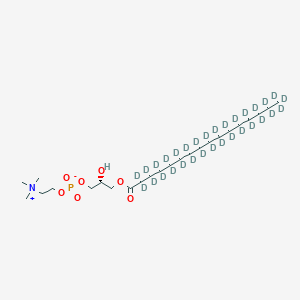
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)

